LY3007113
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Aplicaciones Científicas De Investigación
Dual Kinase and BET-Bromodomain Inhibition
LY294002 and its analogue LY303511, closely related to LY3007113, have been identified as dual kinase and BET-bromodomain inhibitors. They inhibit the BET bromodomain proteins BRD2, BRD3, and BRD4, and competitively inhibit acetyl-lysine binding of the first bromodomain of BET proteins. This dual action represents a significant pharmacological discovery (Dittmann et al., 2014).
Role in Cancer Cell Apoptosis and Sensitization
LY303511, analogous to LY3007113, has been shown to induce production of reactive oxygen species (ROS) and sensitize cancer cells to TRAIL-induced apoptosis. It highlights the compound's potential in cancer treatment by modulating complex networks of reactive species and stress signaling (Tucker-Kellogg et al., 2012).
Inhibition of Leukemia Cell Invasion and Migration
LY294002 and LY303511 have demonstrated the ability to suppress leukemia cell invasion and migration, which is a significant aspect of cancer progression. This action is notably independent of their PI3K-Akt inhibitory activity, providing a new perspective on their anticancer properties (Liu et al., 2008).
Enhancement of TRAIL Sensitivity in Neuroblastoma Cells
LY303511 enhances TRAIL sensitivity in neuroblastoma cells via hydrogen peroxide-mediated mitogen-activated protein kinase activation and up-regulation of death receptors. This suggests a novel mode of action for enhancing apoptotic sensitivity in tumor cells, particularly relevant for chemotherapy-resistant neuroblastoma (Shenoy et al., 2009).
Antitumor Activity in RAS or BRAF Mutant Cancers
LY3009120, closely related to LY3007113, has demonstrated anti-tumor activities in various models carrying KRAS, NRAS, or BRAF mutations. It inhibits RAF isoforms and RAF dimers, suggesting its potential in targeted cancer therapies (Peng et al., 2015).
In Vitro and In Vivo Antiproliferation against Oral Cancer
LY303511 has displayed potential against oral cancer cells both in vitro and in vivo. It induces apoptosis and reduces survival in oral cancer cells, highlighting its utility in oral cancer therapy (Tang et al., 2019).
Propiedades
Nombre del producto |
LY3007113 |
---|---|
Fórmula molecular |
Unknown |
Peso molecular |
0.0 |
Nombre IUPAC |
Unknown |
Apariencia |
Solid powder |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LY3007113; LY-3007113; LY 3007113. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.